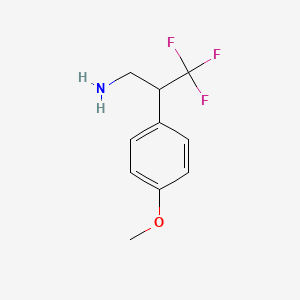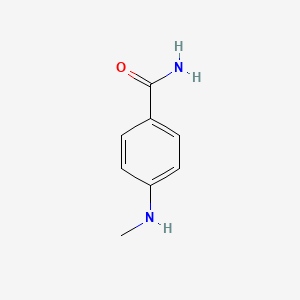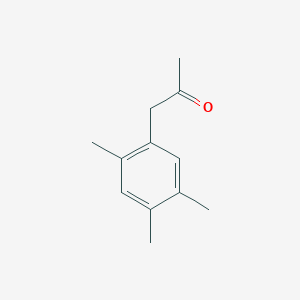
1-(2,4,5-Trimethylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4,5-Trimethylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O. It is a ketone that features a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions, and a propan-2-one group attached to the phenyl ring. This compound is known for its applications in the synthesis of pharmaceuticals, fragrances, and flavors due to its unique chemical structure and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethylphenyl)propan-2-one can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 1,2,4-trimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity .
化学反应分析
Types of Reactions: 1-(2,4,5-Trimethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2,4,5-trimethylphenyl)propan-2-ol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-(2,4,5-Trimethylphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.
作用机制
The mechanism of action of 1-(2,4,5-trimethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
1-(2,4,5-Trimethoxyphenyl)propan-2-one: Similar in structure but with methoxy groups instead of methyl groups.
1-(2,4,6-Trimethylphenyl)propan-2-one: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness: 1-(2,4,5-Trimethylphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at the 2, 4, and 5 positions of the phenyl ring influences its reactivity and interactions with other molecules .
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
1-(2,4,5-trimethylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O/c1-8-5-10(3)12(6-9(8)2)7-11(4)13/h5-6H,7H2,1-4H3 |
InChI 键 |
RKULWTODEPNJTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)CC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


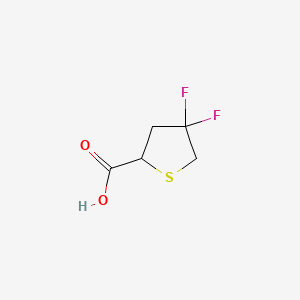
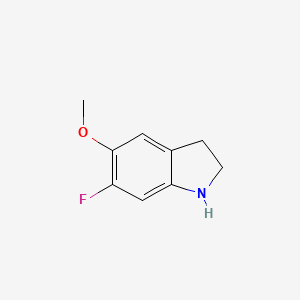
aminehydrochloride](/img/structure/B13532586.png)
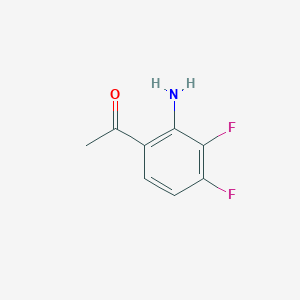
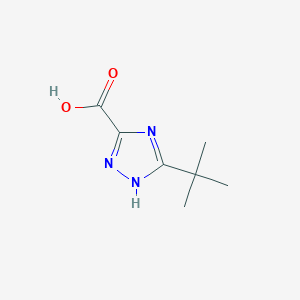
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
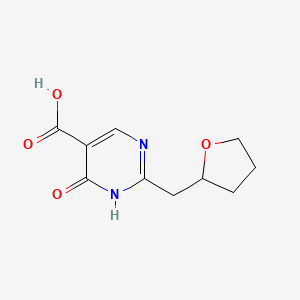
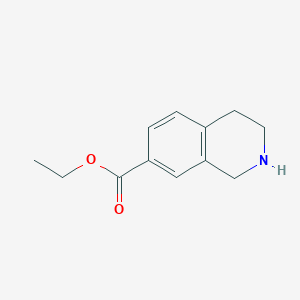
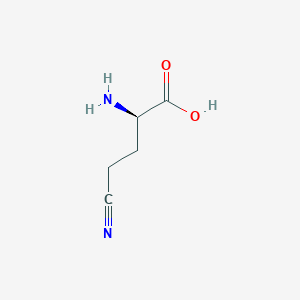
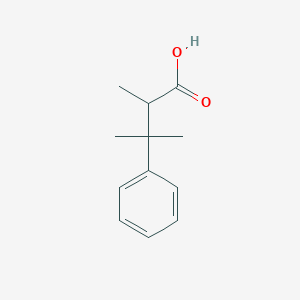
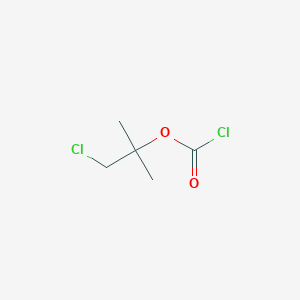
![rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13532637.png)
